molecular formula C11H18BNO5S B1412258 (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 1704095-35-1

(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1412258
CAS No.: 1704095-35-1
M. Wt: 287.15 g/mol
InChI Key: BVUMZSLKWCXUAG-UHFFFAOYSA-N
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Description

(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a diethylsulfamoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and N,N-diethylsulfamoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methoxyphenylboronic acid is dissolved in an appropriate solvent like dichloromethane or tetrahydrofuran. N,N-diethylsulfamoyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts for Suzuki-Miyaura coupling.

    Bases: Bases such as potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran, toluene, and dimethylformamide.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Phenols: Oxidation of the boronic acid group yields phenols, which are important in various chemical industries.

Chemistry:

    Organic Synthesis: this compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Catalysis: It serves as a reagent in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Agrochemicals: It is employed in the synthesis of agrochemicals for crop protection and enhancement.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.

    (4-Methoxyphenyl)boronic Acid: A related compound with a methoxy group at the para position instead of the ortho position.

    (5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid: A similar compound with dimethylsulfamoyl instead of diethylsulfamoyl group.

Uniqueness:

    Functional Group Diversity: The presence of both the diethylsulfamoyl and methoxy groups provides unique reactivity and selectivity in chemical reactions.

    Versatility: The compound’s ability to participate in various types of reactions, including coupling, oxidation, and substitution, makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[5-(diethylsulfamoyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUMZSLKWCXUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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